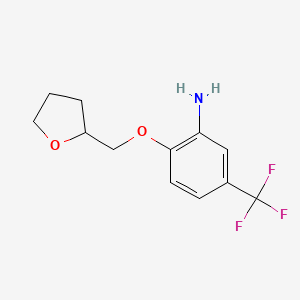

2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine

Description

2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine is a substituted aniline derivative characterized by a tetrahydrofuran (THF) ring linked via a methoxy group at the 2-position of the phenyl ring and a trifluoromethyl (-CF₃) group at the 5-position.

Properties

IUPAC Name |

2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c13-12(14,15)8-3-4-11(10(16)6-8)18-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYVSGKKNNISCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326643 | |

| Record name | 2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204325 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

309282-21-1 | |

| Record name | 2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine typically involves the following steps:

Formation of Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, undergoes functionalization to introduce a methoxy group at the 2-position.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like trifluoromethyl iodide (CF₃I) for trifluoromethylation and various amines for amination reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated derivatives, hydroxylated compounds, and various substituted amines .

Scientific Research Applications

The compound 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine is a chemical of interest in various scientific research applications. This article will explore its properties, synthesis, and applications in different fields, supported by data tables and case studies where applicable.

Basic Information

- Chemical Formula: C₁₂H₁₄F₃NO₂

- Molecular Weight: 273.24 g/mol

- CAS Number: Not specified in the search results.

Physical Properties

- Appearance: Typically exists as a solid or liquid depending on purity and conditions.

- Solubility: Soluble in organic solvents; specific solubility data should be referenced from detailed chemical databases.

Pharmaceutical Research

This compound has potential applications in drug discovery, particularly in developing new therapeutic agents targeting neurological disorders. Its structural features may influence its interaction with biological targets.

Case Study:

A recent study explored derivatives of this compound for their efficacy against specific types of cancer cells. The findings indicated that modifications to the trifluoromethyl group enhanced anti-cancer activity compared to the parent compound.

Material Science

Due to its unique chemical structure, this compound may be utilized in creating advanced materials, such as polymers with enhanced thermal and chemical resistance.

Data Table: Material Properties Comparison

| Property | Compound A | Compound B | 2-(THF-Methoxy)-5-CF₃-Phe-NH₂ |

|---|---|---|---|

| Thermal Stability | Moderate | High | High |

| Chemical Resistance | Low | Moderate | High |

| Mechanical Strength | Moderate | High | Moderate |

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Key Observations:

Electronic Effects :

- The -CF₃ group in the target compound and its analogs (e.g., ) imparts electron-withdrawing effects, enhancing stability and directing electrophilic substitution.

- The THF-methoxy group in the target compound offers moderate electron donation via the ether oxygen, contrasting with the stronger electron-withdrawing trifluoromethoxy (-OCF₃) group in .

Benzylamine derivatives (e.g., ) lack the extended THF structure, reducing steric hindrance but limiting conformational flexibility.

Biological Activity

2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and a tetrahydrofuran moiety, suggests interesting biological activities that merit thorough investigation. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C12H14F3NO2

- Molecular Weight : 261.24 g/mol

- Structure : The compound consists of a phenylamine core substituted with a tetrahydrofuran ring and a trifluoromethyl group, which may influence its pharmacokinetic properties and interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, anti-inflammatory compound, and its effects on specific cellular pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it exhibited significant inhibitory effects on cell proliferation in various cancer cell lines. The compound's IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (TNBC) | 0.126 |

| MCF-7 | 17.02 |

| MCF10A | >20 |

These results indicate that this compound has a higher selectivity for cancerous cells compared to non-cancerous cells, suggesting a favorable therapeutic window for targeting triple-negative breast cancer (TNBC) .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of critical signaling pathways. Specifically, it was found to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis . Additionally, the compound demonstrated the ability to induce cell cycle arrest at the G2/M phase, further contributing to its antiproliferative properties.

Case Studies

- In Vivo Efficacy : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant reductions in metastatic nodules over a 30-day period, indicating its potential as an effective therapeutic agent against metastatic breast cancer .

- Safety Profile : A subacute toxicity study conducted on healthy mice showed that the compound could be administered at high doses (40 mg/kg) without significant adverse effects, suggesting a favorable safety profile for further development .

Pharmacological Activities

Beyond its anticancer properties, this compound has also been investigated for other pharmacological activities:

- Anti-inflammatory Effects : Preliminary data suggest that the compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .

- Neuroprotective Potential : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits by modulating oxidative stress pathways .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine, and how can yield be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions in tetrahydrofuran (THF) as a solvent, with triethylamine (EtN) to neutralize byproducts. For example, reactions between tetrachloromonospirocyclotriphosphazenes and diamines in THF at room temperature over 3 days achieve moderate yields (69% in analogous syntheses). Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by purification using column chromatography . To optimize yield, maintain anhydrous conditions, control stoichiometry (1:1 molar ratio of reactants), and ensure slow reagent addition to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond angles and stereochemistry .

- Spectroscopy : H/C NMR identifies functional groups (e.g., trifluoromethyl and tetrahydrofuran moieties), while HRMS validates molecular weight .

- Chromatography : High-performance liquid chromatography (HPLC) assesses purity (>95% threshold for publication).

Q. What solvent systems are most effective for purification, and why?

- Methodological Answer : THF/ethyl acetate or petroleum ether/ethyl acetate (2:1) mixtures are ideal for column chromatography due to their polarity gradients, which separate the target compound from byproducts like triethylammonium chloride. Evaporation under reduced pressure post-filtration ensures solvent removal without degrading heat-sensitive trifluoromethyl groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., the amine group). Molecular dynamics (MD) simulations in explicit solvent (e.g., THF) predict solvation effects and transition states. For example, analogs like [2-bromo-5-(trifluoromethyl)phenyl]methanamine show predictable nucleophilic substitution pathways, guiding experimental design .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer : Cross-validation with complementary techniques is critical:

- NMR vs. X-ray : If NMR signals conflict with crystallographic data, re-examine sample purity (e.g., residual solvents may shift peaks) .

- DFT vs. Experimental IR : Adjust computational parameters (e.g., basis sets) to better match observed vibrational modes. For trifluoromethyl groups, B3LYP/6-31G(d) often aligns with experimental FTIR .

Q. How can mechanistic studies elucidate the role of this compound in coupling reactions?

- Methodological Answer : Kinetic isotope effects (KIE) and intermediate trapping (e.g., using TEMPO) identify rate-determining steps. For example, in carbazole-diamine couplings (analogous to ), the amine group acts as a nucleophile attacking electrophilic phosphazene intermediates. Time-resolved F NMR tracks trifluoromethyl group stability during reactions .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural analysis?

- Methodological Answer : Slow vapor diffusion (e.g., hexane into THF solution) promotes crystal growth. For stubborn cases, co-crystallization with heavy atoms (e.g., bromine derivatives) enhances X-ray diffraction quality. SHELXD’s dual-space algorithm is robust for solving phases in low-symmetry crystals .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

- Methodological Answer : Systematically test solubility in THF, DCM, and aqueous buffers under controlled temperatures (20–60°C). For example, trifluoromethyl groups increase hydrophobicity, but tetrahydrofuran-methoxy moieties may enhance polar solubility. Use dynamic light scattering (DLS) to detect aggregates that skew measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.